molecular formula C14H17Cl B2661070 1-(Chloromethyl)-3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentane CAS No. 2287331-98-8

1-(Chloromethyl)-3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentane

Cat. No.: B2661070
CAS No.: 2287331-98-8
M. Wt: 220.74
InChI Key: SMPRLNLOUVRMDI-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used in medicinal chemistry as a bioisostere for phenyl rings, providing enhanced metabolic stability and improved pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . The reaction conditions often involve photochemical transformations and radical exchange processes .

Industrial Production Methods

Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, can be achieved through scalable continuous flow processes. These methods allow for the production of gram quantities of the compound with high efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or reduction to form hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted bicyclo[1.1.1]pentane derivatives.

    Oxidation Reactions: Products include alcohols and ketones.

    Reduction Reactions: Products include hydrocarbons.

Scientific Research Applications

1-(Chloromethyl)-3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane scaffold can mimic the spatial arrangement of phenyl rings, allowing it to bind to specific receptors or enzymes. This interaction can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane: The parent compound with similar structural features.

    1-(Hydroxymethyl)-3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentane: A hydroxylated derivative with different reactivity.

    1-(Aminomethyl)-3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentane: An aminated derivative used in medicinal chemistry.

Uniqueness

1-(Chloromethyl)-3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentane is unique due to its chloromethyl group, which provides distinct reactivity and allows for further functionalization. This makes it a valuable intermediate in organic synthesis and drug design .

Properties

IUPAC Name

1-(chloromethyl)-3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl/c1-10-3-4-12(11(2)5-10)14-6-13(7-14,8-14)9-15/h3-5H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPRLNLOUVRMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C23CC(C2)(C3)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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